Cas no 64024-06-2 (3-Fluoro-D-tyrosine)
3-Fluoro-D-tyrosine Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-D-tyrosine
- D-Tyrosine, 3-fluoro-
- (r)-2-amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid
- 3-Fluor-D-tyrosin
- 3-Fluorotyrosine, D-
- AC1LEWUT
- AC1Q4NBZ
- D-3-Fluorotyrosine
- Tyrosine, 3-fluoro-, D-
- AS-37778
- MFCD01677253
- (R)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoicacid
- SCHEMBL20424386
- DTXSID301315780
- (r)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- AKOS022177853
- 64024-06-2
- CS-0171049
- 36F3KA9521
- D-M-FLUOROTYROSINE
- CHEBI:32770
- (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- Q27115111
- UNII-36F3KA9521
-
- MDL: MFCD01677253
- Inchi: 1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1
- InChI Key: VIIAUOZUUGXERI-SSDOTTSWSA-N
- SMILES: FC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O
Computed Properties
- Exact Mass: 199.0645
- Monoisotopic Mass: 199.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2.3
- Topological Polar Surface Area: 83.6A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- PSA: 83.55
- LogP: 1.18600
3-Fluoro-D-tyrosine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:Room temperature
3-Fluoro-D-tyrosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034430-250mg |
3-Fluoro-D-tyrosine |
64024-06-2 | 97% | 250mg |
£159.00 | 2022-02-28 | |
| Fluorochem | 034430-1g |
3-Fluoro-D-tyrosine |
64024-06-2 | 97% | 1g |
£396.00 | 2022-02-28 | |
| Fluorochem | 034430-5g |
3-Fluoro-D-tyrosine |
64024-06-2 | 97% | 5g |
£1190.00 | 2022-02-28 | |
| TRC | F870065-10mg |
3-Fluoro-D-tyrosine |
64024-06-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F870065-50mg |
3-Fluoro-D-tyrosine |
64024-06-2 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F870065-100mg |
3-Fluoro-D-tyrosine |
64024-06-2 | 100mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM373387-500mg |
3-Fluoro-D-tyrosine |
64024-06-2 | 95%+ | 500mg |
$251 | 2022-06-10 | |
| Chemenu | CM373387-1g |
3-Fluoro-D-tyrosine |
64024-06-2 | 95%+ | 1g |
$387 | 2022-06-10 | |
| Chemenu | CM373387-5g |
3-Fluoro-D-tyrosine |
64024-06-2 | 95%+ | 5g |
$1245 | 2022-06-10 | |
| abcr | AB284753-250 mg |
(R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid, 97% (H-D-Tyr(3-F)-OH); . |
64024-06-2 | 97% | 250mg |
€276.50 | 2023-06-22 |
3-Fluoro-D-tyrosine Suppliers
3-Fluoro-D-tyrosine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 3-Fluoro-D-tyrosine
Introduction to 3-Fluoro-D-tyrosine (CAS No: 64024-06-2)
3-Fluoro-D-tyrosine is a fluorinated derivative of the essential amino acid D-tyrosine, playing a pivotal role in the field of medicinal chemistry and biochemical research. With the CAS number 64024-06-2, this compound has garnered significant attention due to its unique structural properties and potential applications in drug development. The introduction of a fluorine atom at the C3 position of tyrosine modifies its electronic and steric characteristics, making it a valuable tool for synthetic biology and pharmacological studies.
The significance of 3-Fluoro-D-tyrosine lies in its ability to serve as a building block for the synthesis of more complex molecules. Fluorinated amino acids are widely recognized for their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles in drug candidates. In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds, owing to their ability to modulate biological pathways with higher precision.
Recent advancements in the field of proteomics and metabolomics have highlighted the importance of 3-Fluoro-D-tyrosine in studying enzyme kinetics and protein interactions. For instance, researchers have utilized this compound to probe the activity of tyrosine kinases, which are critical targets in oncology and inflammatory diseases. The fluorine atom's electron-withdrawing effect can influence the conformational dynamics of proteins, providing insights into enzyme-substrate interactions at an atomic level.
In the realm of drug discovery, 3-Fluoro-D-tyrosine has been employed in the development of novel anticancer agents. Its incorporation into peptide-based therapies has shown promise in enhancing tumor-specific targeting while minimizing off-target effects. The fluorine atom's ability to participate in hydrogen bonding and π-stacking interactions with biological molecules has been leveraged to improve drug-receptor binding affinities. This has led to the identification of several lead compounds that are currently undergoing preclinical evaluation.
The synthetic pathways for 3-Fluoro-D-tyrosine have also seen significant innovation. Traditional methods often involve halogenation followed by stereoselective reduction, but newer approaches employ transition metal-catalyzed cross-coupling reactions for higher yields and selectivity. These advancements have not only improved the accessibility of 3-Fluoro-D-tyrosine but also opened avenues for its use in combinatorial chemistry and high-throughput screening.
Another area where 3-Fluoro-D-tyrosine has made a notable impact is in the study of neurodegenerative diseases. Tyrosine residues are integral to numerous neurotransmitter pathways, and fluorinated derivatives like this one offer a means to modulate these systems with greater specificity. Preliminary studies have suggested that 3-Fluoro-D-tyrosine can influence the aggregation kinetics of amyloid-beta peptides, a hallmark protein in Alzheimer's disease. This finding underscores its potential as a therapeutic agent or research tool in neurobiology.
The role of 3-Fluoro-D-tyrosine in metabolic engineering cannot be overstated either. By serving as a precursor for fluorinated metabolites, it enables researchers to explore novel metabolic pathways and their implications in disease states. For example, incorporating this compound into bacterial strains has allowed scientists to produce fluorinated analogs of natural products with enhanced bioactivity. Such efforts are crucial for developing next-generation antibiotics and antiviral agents that can overcome existing resistance mechanisms.
From a regulatory perspective, 3-Fluoro-D-tyrosine (CAS No: 64024-06-2) is subject to standard guidelines for chemical substances, ensuring its safe handling and disposal. Its non-toxic nature makes it particularly suitable for applications involving human cell lines and animal models. However, as with any biochemical reagent, proper protocols must be followed to maintain sterility and prevent contamination during experimental procedures.
The future prospects of 3-Fluoro-D-tyrosine are vast, with ongoing research expanding its utility across multiple disciplines. As synthetic methodologies continue to evolve, so too will the applications of this versatile amino acid derivative. Whether it is used to develop new drugs or unravel fundamental biological processes, 3-Fluoro-D-tyrosine remains at the forefront of scientific innovation.
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